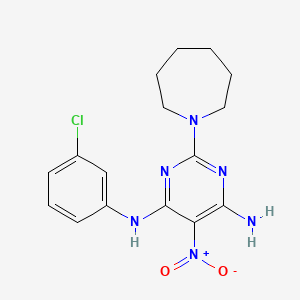![molecular formula C21H24ClFN2O3S B12494556 4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12494556.png)
4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide core, substituted with a 4-chloro group, a 2-fluorophenylmethyl group, and a 4-methylpiperidin-1-yl-2-oxoethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.
Substitution Reactions: The benzenesulfonyl chloride undergoes nucleophilic substitution with 4-chloroaniline to form 4-chlorobenzenesulfonamide.
Introduction of the Fluorophenylmethyl Group: The 4-chlorobenzenesulfonamide is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the 2-fluorophenylmethyl group.
Addition of the Piperidinyl Group: Finally, the compound is reacted with 4-methylpiperidin-1-yl-2-oxoethyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo various substitution reactions, especially at the chloro and fluoro positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
類似化合物との比較
Similar Compounds
- **4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C21H24ClFN2O3S |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24ClFN2O3S/c1-16-10-12-24(13-11-16)21(26)15-25(14-17-4-2-3-5-20(17)23)29(27,28)19-8-6-18(22)7-9-19/h2-9,16H,10-15H2,1H3 |
InChIキー |
BJKGVZWSLAUSPW-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12494480.png)
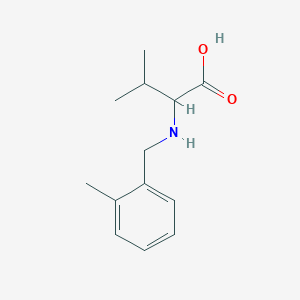
![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B12494492.png)
![N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494503.png)
![4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12494507.png)
![3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12494512.png)
![2-{5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12494516.png)
![3-(3-methylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12494518.png)
![5-{[(5-methyl-2-thienyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12494525.png)
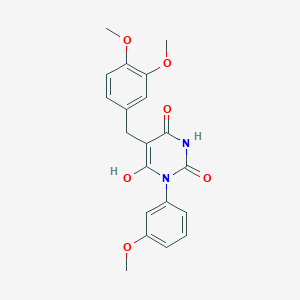
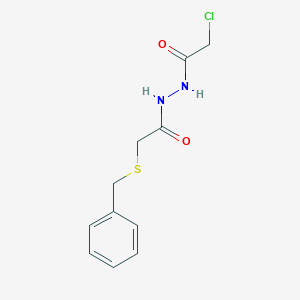
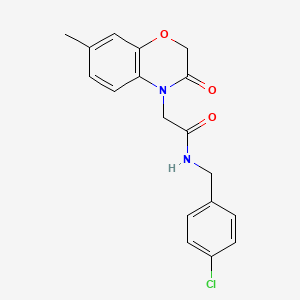
![1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12494572.png)
